molecular formula C13H16O B13879101 3-cyclohexylBenzaldehyde

3-cyclohexylBenzaldehyde

Cat. No.: B13879101
M. Wt: 188.26 g/mol
InChI Key: AZRWMUROMLHIHD-UHFFFAOYSA-N
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Description

3-Cyclohexylbenzaldehyde: is an organic compound with the molecular formula C13H16O . It consists of a benzene ring substituted with a cyclohexyl group and an aldehyde functional group at the third position.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Cyclohexylbenzaldehyde can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of cyclohexylbenzene with a formylating agent such as dichloromethyl methyl ether (Cl2CHOMe) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields .

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: 3-Cyclohexylbenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: 3-Cyclohexylbenzaldehyde is used as an intermediate in the synthesis of complex organic molecules. Its unique structure makes it a valuable building block for the development of new materials and pharmaceuticals .

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving aldehydes. It can also serve as a model compound for investigating the metabolic pathways of aromatic aldehydes .

Medicine: While specific medical applications of this compound are limited, its derivatives may possess pharmacological properties that could be explored for therapeutic purposes. Research into its potential as a precursor for drug development is ongoing .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals, fragrances, and flavoring agents. Its ability to undergo various chemical transformations makes it a versatile compound for manufacturing high-value products .

Mechanism of Action

The mechanism of action of 3-cyclohexylbenzaldehyde primarily involves its reactivity as an aldehyde. The aldehyde group can participate in nucleophilic addition reactions, forming intermediates that can undergo further transformations. The cyclohexyl group influences the compound’s reactivity by providing steric hindrance and electronic effects, which can affect the rate and selectivity of reactions .

Molecular Targets and Pathways: In biological systems, this compound may interact with enzymes that catalyze aldehyde transformations, such as aldehyde dehydrogenases and reductases. These interactions can modulate metabolic pathways and influence cellular processes .

Comparison with Similar Compounds

Uniqueness: 3-Cyclohexylbenzaldehyde is unique due to the specific positioning of the cyclohexyl group, which influences its chemical reactivity and physical properties. This positional isomerism can lead to differences in reaction outcomes and applications compared to its analogs .

Properties

Molecular Formula

C13H16O

Molecular Weight

188.26 g/mol

IUPAC Name

3-cyclohexylbenzaldehyde

InChI

InChI=1S/C13H16O/c14-10-11-5-4-8-13(9-11)12-6-2-1-3-7-12/h4-5,8-10,12H,1-3,6-7H2

InChI Key

AZRWMUROMLHIHD-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)C2=CC=CC(=C2)C=O

Origin of Product

United States

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